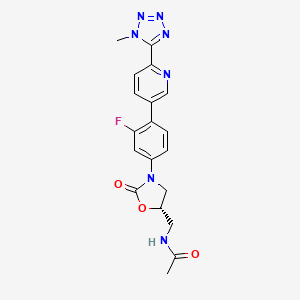

DA-7867

Description

Properties

CAS No. |

380382-38-7 |

|---|---|

Molecular Formula |

C19H18FN7O3 |

Molecular Weight |

411.4 g/mol |

IUPAC Name |

N-[[(5S)-3-[3-fluoro-4-[6-(1-methyltetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

InChI |

InChI=1S/C19H18FN7O3/c1-11(28)21-9-14-10-27(19(29)30-14)13-4-5-15(16(20)7-13)12-3-6-17(22-8-12)18-23-24-25-26(18)2/h3-8,14H,9-10H2,1-2H3,(H,21,28)/t14-/m0/s1 |

InChI Key |

XLLXHGCGAQJLLK-AWEZNQCLSA-N |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CN=C(C=C3)C4=NN=NN4C)F |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CN=C(C=C3)C4=NN=NN4C)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(S)-(N-3-(4-(2-m(1-methyl-5-tetrazolyl)-pyridine-5-yl)-3-fluorophenyl)-2-oxo-5-oxazolidinyl)methyl DA-7867 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Potent Action of DA-7867: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DA-7867 is a novel oxazolidinone antibiotic demonstrating superior potency against a broad spectrum of aerobic and anaerobic gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by a compilation of key quantitative data and detailed experimental protocols. Visual representations of its molecular mechanism and experimental workflows are included to facilitate a comprehensive understanding of this promising therapeutic agent.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

As a member of the oxazolidinone class of antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial protein synthesis.[2][3] This process is fundamental to bacterial viability, and its disruption leads to a bacteriostatic effect against most susceptible organisms, although bactericidal activity has been observed against some strains of Streptococcus pneumoniae.[2]

This compound exerts its effect by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event interferes with the proper positioning of the initiator fMet-tRNA in the P-site, thereby preventing the formation of the 70S initiation complex, which is a critical step in the initiation of protein synthesis. This unique mechanism of action means there is no cross-resistance with other classes of antibiotics that target protein synthesis at different stages.[3]

Quantitative Efficacy Data

The antibacterial potency of this compound has been quantified through in vitro and in vivo studies, consistently demonstrating superiority over linezolid, another oxazolidinone antibiotic.

In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The in vitro activity of this compound was assessed by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 90% of clinical isolates (MIC⁹⁰).

| Organism | This compound MIC⁹⁰ (μg/mL) | Linezolid MIC⁹⁰ (μg/mL) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤0.25 | 2 |

| Vancomycin-resistant Enterococci (VRE) | 0.39 | >128 |

| Penicillin-resistant Streptococcus pneumoniae (PRSP) | 0.39 | 1.56 |

| Haemophilus influenzae | 1 | 4 |

| Moraxella catarrhalis | 0.25 | 1 |

| Bacteroides fragilis group | 2 | 4 |

| Clostridium difficile | 1 | 4 |

Data sourced from multiple studies.[1][2][3]

In Vivo Efficacy: 50% Effective Dose (ED₅₀)

In vivo protective efficacy was evaluated in murine systemic infection models, with the 50% effective dose (ED₅₀) determined.

| Challenge Organism | This compound ED₅₀ (mg/kg) | Linezolid ED₅₀ (mg/kg) |

| MRSA | 1.4 - 11.6 | 2.8 - >30 |

| VRE | 2.9 - 5.8 | 8.7 - >30 |

| PRSP | 2.3 - 4.6 | 11.5 - >30 |

Data from murine systemic infection models.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Determination of Minimum Inhibitory Concentrations (MICs)

Objective: To determine the in vitro susceptibility of bacterial isolates to this compound.

Methodology: The agar dilution method was performed according to the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS).

-

Preparation of Antibiotic Plates: Serial twofold dilutions of this compound and comparator agents were prepared and added to molten Mueller-Hinton agar. For streptococci, 5% sheep blood was added to the agar. For Haemophilus influenzae, Haemophilus Test Medium was used. For anaerobic bacteria, Wilkins-Chalgren agar was used.

-

Inoculum Preparation: Bacterial isolates were grown overnight on appropriate agar plates. Colonies were suspended in saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

-

Inoculation: A multipoint inoculator was used to deliver the bacterial suspension onto the surface of the antibiotic-containing agar plates.

-

Incubation: Plates were incubated at 35-37°C for 16-20 hours (aerobic bacteria) or in an anaerobic chamber for 48 hours (anaerobic bacteria).

-

MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

Murine Systemic Infection Model

Objective: To evaluate the in vivo efficacy of this compound in a systemic infection model.

Methodology:

-

Animal Model: Specific-pathogen-free ICR mice were used.

-

Infection: Mice were challenged via intraperitoneal injection with a bacterial suspension containing a lethal dose of the test organism in 5% mucin.

-

Drug Administration: this compound and linezolid were administered orally at various doses one hour after infection.

-

Observation: Mortality was recorded over a period of 7 to 10 days.

-

ED₅₀ Calculation: The 50% effective dose (ED₅₀), the dose required to protect 50% of the infected mice from death, was calculated using Probit analysis.

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound exhibits dose-independent pharmacokinetics after both intravenous and oral administration.[4][5][6] Following oral administration, the bioavailability was approximately 70.8%, with evidence of an intestinal first-pass effect.[4][5]

Conclusion

This compound is a potent oxazolidinone antibiotic that effectively inhibits bacterial protein synthesis, leading to robust in vitro and in vivo activity against a wide range of clinically important gram-positive pathogens, including those with resistance to other antimicrobial agents. Its enhanced potency compared to linezolid, coupled with favorable pharmacokinetic properties, positions this compound as a promising candidate for further clinical development in the treatment of serious bacterial infections.[2]

References

- 1. In vitro activities of this compound, a novel oxazolidinone, against recent clinical isolates of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Pharmacokinetics of this compound, a new oxazolidinone, after intravenous or oral administration to rats: intestinal first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]

DA-7867: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

DA-7867 is a novel, potent oxazolidinone antibiotic developed by Dong-A Pharmaceutical Co. in South Korea. Exhibiting significant activity against a broad spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), this compound represents a significant advancement in the search for new antimicrobial agents. This document provides an in-depth technical overview of the discovery, chemical synthesis, mechanism of action, and preclinical evaluation of this compound, intended for professionals in the field of drug development and infectious disease research.

Discovery and Development

This compound, chemically identified as (S)-[N-3-(4-(2-(1-methyl-5-tetrazolyl)-pyridin-5-yl)-3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl acetamide, emerged from a research program aimed at discovering new heteroaromatic ring-substituted pyridine-containing oxazolidinones with superior efficacy and an improved safety profile compared to existing treatments like linezolid.[1] Early in vitro studies demonstrated that this compound possessed greater potency than linezolid against key resistant pathogens.[1] Subsequent animal studies confirmed its potential for treating skin, soft tissue, and respiratory tract infections.

Quantitative In Vitro Activity

The in vitro antibacterial activity of this compound has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a comparative analysis with linezolid.

Table 1: In Vitro Activity of this compound against Aerobic Gram-Positive Bacteria

| Organism (No. of strains) | This compound MIC Range (μg/mL) | This compound MIC₅₀ (μg/mL) | This compound MIC₉₀ (μg/mL) | Linezolid MIC Range (μg/mL) | Linezolid MIC₅₀ (μg/mL) | Linezolid MIC₉₀ (μg/mL) |

| Methicillin-susceptible S. aureus (30) | ≤0.06-0.25 | 0.12 | 0.25 | 0.5-2 | 1 | 2 |

| Methicillin-resistant S. aureus (100) | 0.12-0.25 | 0.25 | 0.25 | 1-2 | 2 | 2 |

| Vancomycin-susceptible Enterococcus faecalis (30) | ≤0.06-0.12 | 0.12 | 0.12 | 0.5-2 | 1 | 2 |

| Vancomycin-resistant Enterococcus faecalis (50) | 0.12 | 0.12 | 0.12 | 1-2 | 2 | 2 |

| Vancomycin-susceptible Enterococcus faecium (20) | ≤0.06-0.12 | 0.12 | 0.12 | 0.5-1 | 1 | 1 |

| Vancomycin-resistant Enterococcus faecium (50) | 0.12 | 0.12 | 0.12 | 1-2 | 2 | 2 |

| Streptococcus pneumoniae (100) | ≤0.008-0.12 | 0.03 | 0.06 | 0.25-1 | 0.5 | 1 |

| Streptococcus pyogenes (30) | ≤0.008-0.03 | 0.015 | 0.03 | 0.12-0.5 | 0.25 | 0.5 |

Data compiled from Yong D, et al. (2004).[1]

Table 2: In Vitro Activity of this compound against Other Notable Bacteria

| Organism (No. of strains) | This compound MIC Range (μg/mL) | This compound MIC₅₀ (μg/mL) | This compound MIC₉₀ (μg/mL) | Linezolid MIC Range (μg/mL) | Linezolid MIC₅₀ (μg/mL) | Linezolid MIC₉₀ (μg/mL) |

| Haemophilus influenzae (50) | 0.25-4 | 1 | 2 | 2-16 | 8 | 16 |

| Moraxella catarrhalis (50) | 0.25-8 | 0.5 | 1 | 2-16 | 4 | 4 |

| Bacteroides fragilis group (30) | 0.25-2 | 1 | 2 | 1-8 | 4 | 8 |

Data compiled from Yong D, et al. (2004).[1]

In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in various murine infection models.

Table 3: In Vivo Efficacy of this compound in Murine Systemic Infection Models

| Challenge Strain | This compound ED₅₀ (mg/kg) | Linezolid ED₅₀ (mg/kg) |

| Methicillin-resistant S. aureus | 2.9 | 11.8 |

| Vancomycin-resistant E. faecalis | 11.6 | >30 |

| Penicillin-resistant S. pneumoniae | 1.4 | 8.8 |

ED₅₀ represents the 50% effective dose. Data from Im, W. B., et al. (2004).[2]

In a murine respiratory tract infection model with penicillin-resistant S. pneumoniae, this compound demonstrated approximately five times greater potency than linezolid.[2] Furthermore, in a pouch infection model, this compound was more effective at reducing bacterial colony-forming units (CFU) for both MRSA and VRE compared to linezolid.[2]

Mechanism of Action

As an oxazolidinone, this compound inhibits bacterial protein synthesis at a very early stage. It binds to the 50S ribosomal subunit and prevents the formation of the initiation complex, a crucial step for the commencement of protein translation. This mechanism is distinct from many other classes of antibiotics.

Caption: Mechanism of this compound: Inhibition of the 70S initiation complex formation.

Chemical Synthesis Process

While the specific, patented synthesis route for this compound by Dong-A Pharmaceutical is proprietary, a plausible synthetic pathway can be constructed based on established methods for synthesizing pyridine-containing oxazolidinones. The general strategy involves the synthesis of the core oxazolidinone ring, followed by the coupling of the substituted pyridine moiety.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) of this compound are determined using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted.

-

Media Preparation: Mueller-Hinton agar is prepared and autoclaved. For fastidious organisms such as Streptococcus pneumoniae, the agar is supplemented with 5% sheep blood.

-

Plate Preparation: The antimicrobial dilutions are added to the molten agar to achieve the final desired concentrations. The agar is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: Bacterial strains are grown to the logarithmic phase in a suitable broth. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to yield a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculation: A multipoint inoculator is used to deliver the standardized bacterial inoculum onto the surface of the agar plates.

-

Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air. For S. pneumoniae, incubation is performed in a 5% CO₂ atmosphere.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vivo Efficacy in Murine Systemic Infection Model

The in vivo efficacy of this compound is assessed in a murine systemic infection model.

Protocol:

-

Animal Model: Male ICR mice (3-4 weeks old) are used for the study.

-

Infection: Mice are infected intraperitoneally with a bacterial suspension containing a lethal dose of the challenge strain (e.g., MRSA, VRE) in 5% mucin.

-

Drug Administration: One hour post-infection, this compound and the comparator drug (linezolid) are administered orally at various doses. A control group receives the vehicle only.

-

Observation: The survival of the mice in each group is monitored for a period of 7 days.

-

Data Analysis: The 50% effective dose (ED₅₀) is calculated using a suitable statistical method, such as probit analysis.

Conclusion

This compound is a promising new oxazolidinone antibiotic with potent in vitro and in vivo activity against a range of clinically important Gram-positive pathogens, including those with established resistance to other antimicrobial agents. Its enhanced potency compared to linezolid suggests it could be a valuable addition to the therapeutic arsenal for treating serious bacterial infections. Further clinical development is warranted to fully elucidate its safety and efficacy in humans.

References

- 1. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potent Antibacterial Activity of DA-7867: A Deep Dive into its Structure-Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

DA-7867, a promising oxazolidinone antibiotic, has demonstrated remarkable potency against a wide spectrum of pathogenic bacteria, including multidrug-resistant strains. Its efficacy stems from a unique chemical architecture that optimizes its interaction with the bacterial ribosome, the cellular machinery responsible for protein synthesis. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing the contribution of its core structural components to its potent antibacterial activity. This document summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes the critical pathways and relationships that govern its function.

Core Structure and Pharmacophore

This compound, chemically known as (S)-[N-3-(4-[2-(1-methyl-5-tetrazolyl)-pyridin-5-yl]-3-fluorophenyl)-2-oxo-5-oxazolidinyl] methyl acetamide, belongs to the oxazolidinone class of antibiotics. The core pharmacophore of oxazolidinones consists of an N-aryl-substituted oxazolidinone ring with a critical (S)-configuration at the C-5 position, which bears an acetamidomethyl side chain. The unique feature of this compound lies in the intricate substitution on the N-aryl ring, specifically the 1-methyl-tetrazolyl-substituted pyridine moiety, which significantly enhances its antibacterial prowess.

Structure-Activity Relationship (SAR) Analysis

The potent activity of this compound is a result of the synergistic contributions of its distinct structural motifs. The following sections dissect the role of each component.

The Oxazolidinone Core: The Engine of Activity

The oxazolidinone ring is the cornerstone of the molecule's antibacterial action. Its primary role is to bind to the 50S ribosomal subunit, thereby inhibiting the formation of the initiation complex essential for bacterial protein synthesis. The (S)-configuration at the C-5 position is crucial for proper orientation within the ribosomal binding pocket.

The N-Aryl Moiety: Enhancing Potency and Spectrum

The nature of the substituent at the nitrogen atom of the oxazolidinone ring profoundly influences the compound's activity. In this compound, this is a 3-fluorophenyl group, a common feature in potent oxazolidinones. The fluorine atom is known to enhance metabolic stability and can contribute to favorable pharmacokinetic properties.

The Acetamidomethyl Side Chain at C-5: A Key Interaction Point

The acetamidomethyl group at the C-5 position is a hallmark of many clinically effective oxazolidinones, including linezolid. This side chain forms critical hydrogen bonds with the ribosomal RNA, anchoring the molecule to its target site. Modifications to this group can significantly impact antibacterial activity.

The Pyridine and Tetrazole Rings: The Source of Enhanced Potency

The defining feature of this compound is the complex substituent at the para-position of the phenyl ring: a pyridine ring further substituted with a 1-methyl-tetrazole. This elaborate heterocyclic system is a key contributor to the superior activity of this compound compared to earlier oxazolidinones like linezolid. The pyridine ring is a bioisostere of the benzene ring and can improve pharmacokinetic properties. The tetrazole ring, a known bioisostere for a carboxylic acid group, can participate in additional binding interactions within the ribosome, leading to enhanced inhibition of protein synthesis. The methyl group on the tetrazole ring also plays a role in optimizing the molecule's properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro and in vivo activities of this compound in comparison to linezolid, highlighting its superior potency against key bacterial pathogens.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) Data

| Organism (Strain) | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 0.78 | 2.0 - 3.13 |

| Vancomycin-resistant Enterococcus faecium (VRE) | 0.2 - 0.39 | 1.56 |

| Penicillin-resistant Streptococcus pneumoniae (PRSP) | 0.05 - 0.39 | 1.56 |

Table 2: In Vivo Efficacy in Murine Infection Models

| Infection Model | Parameter | This compound | Linezolid |

| Systemic MRSA infection | ED₅₀ (mg/kg) | 1.4 - 2.9 | 6.0 - 11.6 |

| Respiratory PRSP infection | ED₅₀ (mg/kg) | ~2.3 | ~11.5 |

Table 3: Inhibition of Bacterial Protein Synthesis

| Compound | IC₅₀ (µM) |

| This compound | 0.157 |

| Linezolid | 1.270 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the structure-activity relationship of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity of this compound is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Prepare serial twofold dilutions of this compound and the comparator agent (e.g., linezolid) in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculate each well of a microtiter plate with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

In Vivo Efficacy in Murine Infection Models

The in vivo efficacy of this compound is assessed using various murine infection models, such as systemic infection, respiratory tract infection, and localized tissue infection models.

General Protocol for Systemic Infection Model:

-

Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen (e.g., MRSA).

-

One hour post-infection, graded doses of this compound or the comparator drug are administered orally or intravenously.

-

The survival of the animals is monitored for a period of 7 to 14 days.

-

The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals from death, is calculated using probit analysis.

Bacterial Protein Synthesis Inhibition Assay

The mechanism of action of this compound is confirmed by its ability to inhibit bacterial protein synthesis in a cell-free system.

Protocol:

-

Prepare a cell-free extract containing ribosomes, tRNA, and other necessary components for protein synthesis from a susceptible bacterial strain (e.g., E. coli).

-

Set up a reaction mixture containing the cell-free extract, a suitable mRNA template (e.g., poly(U)), and a radiolabeled amino acid (e.g., [³H]-phenylalanine).

-

Add varying concentrations of this compound or a control inhibitor to the reaction mixtures.

-

Incubate the reactions at 37°C to allow for protein synthesis.

-

Precipitate the newly synthesized radiolabeled proteins and measure the incorporated radioactivity using a scintillation counter.

-

The 50% inhibitory concentration (IC₅₀), the concentration of the drug that inhibits protein synthesis by 50%, is determined.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of the structure-activity relationship and mechanism of action of this compound.

Caption: Key structural components of this compound contributing to its antibacterial activity.

Caption: Mechanism of action of this compound via inhibition of bacterial protein synthesis.

Caption: General workflow for the structure-activity relationship (SAR) studies of oxazolidinones.

Conclusion

The superior antibacterial activity of this compound is a testament to the power of rational drug design. By retaining the essential pharmacophore of the oxazolidinone class and introducing a novel, potency-enhancing tetrazolyl-pyridine moiety, this compound demonstrates significantly improved efficacy against a range of clinically important bacteria. The detailed understanding of its structure-activity relationship presented in this guide provides a solid foundation for the further development of this promising antibiotic and for the design of next-generation oxazolidinones to combat the growing threat of antimicrobial resistance.

Navigating the Solubility Landscape of DA-7867: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of DA-7867, a novel oxazolidinone antibiotic. Understanding the solubility of a compound is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and in vitro assay design. This document compiles available data on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents, outlines experimental protocols for solubility determination, and illustrates the compound's mechanism of action.

Quantitative Solubility of this compound

The solubility of this compound has been reported in Dimethyl Sulfoxide (DMSO) and a specific formulation for in vivo studies. A stock solution of this compound can be prepared in DMSO at a concentration of 40 mg/mL.[1] For in vivo animal experiments, a working solution with a final concentration of 2 mg/mL has been formulated using a mixture of DMSO, PEG300, Tween 80, and saline.[1]

The following table summarizes the available quantitative solubility data for this compound.

| Solvent/System | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 40 mg/mL | Stock solution |

| 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline | 2 mg/mL | In vivo formulation |

| Water | Data not available | Described as having poor water solubility |

| Ethanol | Data not available | - |

| Methanol | Data not available | - |

Experimental Protocols for Solubility Determination

To ascertain the solubility of this compound in various solvents, standardized experimental protocols are employed. The following sections detail the methodologies for two common solubility assays.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the test solvent (e.g., water, ethanol, phosphate-buffered saline pH 7.4) in a sealed vial or flask.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from multiple replicates.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.

Methodology:

-

Compound Stock Solution: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: The DMSO stock solution is serially diluted in DMSO in a multi-well plate.

-

Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the DMSO solutions, and the plate is mixed.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

-

Precipitation Detection: The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or by measuring the absorbance at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Mechanism of Action: Signaling Pathway

This compound belongs to the oxazolidinone class of antibiotics. The primary mechanism of action for this class is the inhibition of bacterial protein synthesis. Specifically, oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center. This binding event interferes with the formation of the initiation complex, which is a critical early step in protein synthesis. By preventing the binding of the initiator tRNA (fMet-tRNA) to the ribosome, this compound effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect.

References

An In-depth Technical Guide on the Early Antibacterial Research of DA-7867

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research into the antibacterial properties of DA-7867, a novel oxazolidinone antibiotic. The document focuses on quantitative data, detailed experimental methodologies, and the mechanistic pathways associated with its antibacterial action.

Quantitative Antibacterial Activity

Early research demonstrated this compound to be a potent antibacterial agent against a range of Gram-positive bacteria, including drug-resistant strains. Its activity was frequently compared to linezolid, another oxazolidinone antibiotic.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of this compound and Linezolid against Aerobic Gram-Positive Clinical Isolates [1]

| Organism (No. of Isolates) | Antimicrobial Agent | MIC Range (μg/ml) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) |

| Methicillin-Susceptible Staphylococcus aureus (37) | This compound | 0.1 - 0.39 | 0.2 | 0.2 |

| Linezolid | 0.78 - 3.13 | 1.56 | 3.13 | |

| Methicillin-Resistant Staphylococcus aureus (MRSA) (35) | This compound | 0.2 - 0.78 | 0.39 | 0.78 |

| Linezolid | 3.13 - 3.13 | 3.13 | 3.13 | |

| Vancomycin-Susceptible Enterococcus faecalis (36) | This compound | 0.2 - 0.2 | 0.2 | 0.2 |

| Linezolid | 1.56 - 1.56 | 1.56 | 1.56 | |

| Vancomycin-Susceptible Enterococcus faecium (34) | This compound | 0.2 - 0.39 | 0.2 | 0.2 |

| Linezolid | 1.56 - 3.13 | 1.56 | 1.56 | |

| Vancomycin-Resistant Enterococcus faecium (VRE) (36) | This compound | 0.05 - 0.39 | 0.2 | 0.2 |

| Linezolid | 1.56 - 3.13 | 1.56 | 1.56 | |

| Penicillin-Resistant Streptococcus pneumoniae (PRSP) | This compound | 0.05 - 0.39 | - | - |

Note: MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

This compound consistently demonstrated lower MIC values compared to linezolid, indicating greater potency. For instance, the MIC₉₀ for MRSA was fourfold lower than that of linezolid, and for VRE, it was 16-fold lower[1]. All tested isolates of MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae were inhibited by this compound at concentrations of ≤0.78 μg/ml[1]. Further studies confirmed that all staphylococci were inhibited by this compound at 0.25 μg/ml, and the MIC₉₀ for staphylococcal strains was eightfold lower than that of linezolid[2].

Table 2: In Vivo Efficacy of this compound and Linezolid in Murine Infection Models [1]

| Pathogen | Infection Model | Drug | ED₅₀ (mg/kg) |

| S. aureus (MRSA) | Systemic Infection | This compound | 1.4 - 11.6 |

| Linezolid | (2-6 times higher than this compound) | ||

| S. pneumoniae (PRSP) | Respiratory Tract Infection | This compound | (5 times more potent than Linezolid) |

| Linezolid | - | ||

| E. faecium (VRE) | Granuloma Pouch | This compound | 1.5 (for 2-log killing) |

| Linezolid | 10.1 and 6.0 (for 2-log killing) |

Note: ED₅₀ represents the dose required to protect 50% of the infected animals.

In vivo studies in murine models mirrored the in vitro results, with this compound showing greater efficacy than linezolid in treating systemic and respiratory tract infections caused by resistant Gram-positive bacteria[1].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research on this compound's antibacterial properties.

2.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[3]

-

Bacterial Strains and Inoculum Preparation:

-

Clinical isolates of aerobic and anaerobic bacteria were used.[2][4]

-

For aerobic bacteria, colonies were suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/ml).[5] This suspension was then diluted to a final inoculum of 5 x 10⁵ CFU/ml in cation-adjusted Mueller-Hinton broth.

-

-

Assay Procedure:

-

Serial twofold dilutions of this compound and other reference antibiotics were prepared in 96-well microtiter plates.

-

Each well was inoculated with the standardized bacterial suspension.

-

Plates were incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions (aerobic for most bacteria, anaerobic for anaerobes).

-

The MIC was recorded as the lowest concentration of the drug that completely inhibited visible growth.

-

2.2. Time-Kill Studies

Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of this compound over time.

-

Inoculum Preparation: An overnight culture of the test organism was diluted in fresh broth to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/ml.

-

Drug Concentrations: this compound and linezolid were tested at concentrations equivalent to multiples of their MIC (e.g., 1x, 2x, 4x MIC).

-

Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots were removed from each culture, serially diluted, and plated on appropriate agar plates.

-

Data Analysis: The number of colonies was counted after incubation, and the results were plotted as log₁₀ CFU/ml versus time. Bacteriostatic activity was defined as a <3-log₁₀ decrease in CFU/ml, while bactericidal activity was defined as a ≥3-log₁₀ decrease in CFU/ml from the initial inoculum. Early studies showed that both this compound and linezolid had bacteriostatic activity against MRSA and VRE, but exhibited bactericidal activity at four times the MIC against one of three PRSP strains.[1]

2.3. Murine Systemic Infection Model

This in vivo model was used to evaluate the protective efficacy of this compound.

-

Infection: Mice were intraperitoneally infected with a lethal dose of the bacterial pathogen (e.g., MRSA, VRE, PRSP).

-

Treatment: this compound or linezolid was administered orally or subcutaneously at various doses at specific time points post-infection.

-

Endpoint: The survival of the mice was monitored over a period of 4 to 7 days.

-

Data Analysis: The 50% effective dose (ED₅₀) was calculated as the dose that protected 50% of the infected mice from death.

Mechanism of Action: Inhibition of Protein Synthesis

This compound belongs to the oxazolidinone class of antibiotics, which are known to be inhibitors of bacterial protein synthesis.[6][7]

-

Target: The primary target of oxazolidinones is the bacterial ribosome. They bind to the 50S ribosomal subunit.[7]

-

Mechanism: This binding event occurs at an early stage of protein synthesis, specifically interfering with the formation of the initiation complex, which involves the binding of N-formylmethionyl-tRNA to the ribosome.[7][8] By preventing the formation of this complex, oxazolidinones effectively halt the initiation of protein synthesis.

-

Potency: this compound demonstrated a higher inhibitory activity on protein synthesis compared to linezolid. The 50% inhibitory concentrations (IC₅₀) for protein synthesis were 0.157 μM for this compound and 1.270 μM for linezolid, which correlates with this compound's more potent antibacterial activity.[1]

Visualizations

Diagram 1: General Experimental Workflow for In Vitro Antibacterial Activity Assessment

Workflow for in vitro antibacterial testing of this compound.

Diagram 2: Mechanism of Action of this compound (Oxazolidinone)

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

References

- 1. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. In vitro activities of this compound, a novel oxazolidinone, against recent clinical isolates of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of antimicrobial activity [protocols.io]

- 6. Pharmacokinetics of this compound, a New Oxazolidinone, after Intravenous or Oral Administration to Rats: Intestinal First-Pass Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

DA-7867: A Technical Overview of a Novel Oxazolidinone Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DA-7867, a novel oxazolidinone antibiotic. It includes key chemical and pharmacological data, a summary of its mechanism of action, and an outline of experimental methodologies used in its preclinical evaluation.

Core Compound Data

This compound is a potent, new generation oxazolidinone.[1][2][3] Key quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 380382-38-7 | N/A |

| Molecular Weight | 411.39 g/mol | [3] |

| Chemical Formula | (S)-[N-3-(4-[2-(1-methyl-5-tetrazolyl)-pyridin-5-yl]-3-fluorophenyl)-2-oxo-5-oxazolidinyl] methyl acetamide | [1][2] |

Mechanism of Action and Antimicrobial Spectrum

This compound, like other oxazolidinones, functions by inhibiting bacterial protein synthesis.[1] This class of antibiotics targets the 50S ribosomal subunit, preventing the formation of the initiation complex essential for translation. This specific mode of action means there is no cross-resistance with other classes of antimicrobial agents.[2]

This compound has demonstrated potent activity against a wide range of aerobic and anaerobic gram-positive bacteria.[2][4] It has shown particular efficacy against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2] In comparative studies, this compound consistently exhibits greater potency than linezolid, a first-generation oxazolidinone.[1][2][3]

The following diagram illustrates the general mechanism of action for oxazolidinone antibiotics.

References

- 1. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. In vitro activities of this compound, a novel oxazolidinone, against recent clinical isolates of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Foundational Pillars of Oxazolidinone Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational studies of oxazolidinone antibiotics, a critical class of synthetic antimicrobial agents. This document provides a comprehensive overview of their mechanism of action, structure-activity relationships, and the mechanisms underlying bacterial resistance. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal assays are outlined. Furthermore, complex biological pathways and experimental workflows are visualized through diagrams generated using the DOT language.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting protein synthesis at a very early stage, a mechanism distinct from other classes of antibiotics.[1][2] They bind to the 50S ribosomal subunit, specifically to the peptidyl transferase center (PTC) at the A-site pocket.[1][3] This interaction interferes with the proper positioning of the initiator tRNA (fMet-tRNA), thereby preventing the formation of the 70S initiation complex, which is the first crucial step in protein synthesis.[4][5] This unique mode of action means there is no cross-resistance with other protein synthesis inhibitors.[6]

dot

Caption: Mechanism of action of oxazolidinone antibiotics.

Structure-Activity Relationships (SAR)

The antibacterial potency of oxazolidinones is intricately linked to their chemical structure. Foundational studies have identified key structural features essential for their biological activity. These include the oxazolidinone ring, the N-aryl substituent, and the acylaminomethyl group at the C5 position.[3] Modifications to these core structures have led to the development of second-generation oxazolidinones with improved efficacy and safety profiles. For instance, alterations to the C- and D-rings have been shown to correlate with potency against both susceptible and resistant bacterial strains.[7]

dot

Caption: Key structural components influencing oxazolidinone activity.

Mechanisms of Resistance

Bacterial resistance to oxazolidinones can emerge through several mechanisms, with the most common being mutations in the 23S rRNA, a component of the 50S ribosomal subunit.[6][8] These mutations, often at position G2576U, reduce the binding affinity of the drug to its target.[9] Another significant mechanism is the acquisition of transferable resistance genes, such as cfr (chloramphenicol-florfenicol resistance).[7][8][10] The cfr gene encodes a methyltransferase that modifies an adenine residue in the 23S rRNA, which in turn hinders oxazolidinone binding.[7] Less common resistance mechanisms include mutations in ribosomal proteins L3 and L4 and the presence of efflux pumps that actively remove the drug from the bacterial cell.[8][10]

dot

Caption: Overview of oxazolidinone resistance mechanisms.

Quantitative Data on In Vitro Activity

The following tables summarize the in vitro activity of key oxazolidinone antibiotics against a range of clinically important Gram-positive pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of Linezolid and Tedizolid against Staphylococcus aureus

| Organism | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Methicillin-Susceptible S. aureus (MSSA) | Linezolid | 0.5 - 1.5 | 2 | [3][7][8] |

| Tedizolid | 0.25 | 0.4 - 0.5 | [3][7][8] | |

| Methicillin-Resistant S. aureus (MRSA) | Linezolid | 1.5 | 2 | [6][7] |

| Tedizolid | 0.25 | 0.4 - 0.5 | [6][7] | |

| Linezolid-Resistant S. aureus (LRSA) | Linezolid | ≥8 | ≥8 | [7] |

| Tedizolid | 0.75 | 1 | [7] |

Table 2: In Vitro Activity of LCB01-0648 and Linezolid against Various Gram-Positive Cocci

| Organism | Antibiotic | MIC Range (mg/L) | MIC₉₀ (mg/L) | Reference |

| Methicillin-Resistant S. aureus (MRSA) | LCB01-0648 | 0.125 - 1 | 0.5 | [11] |

| Linezolid | - | - | [11] | |

| Methicillin-Resistant Coagulase-Negative Staphylococci (MRCNS) | LCB01-0648 | - | 0.5 | [11] |

| Linezolid | - | - | [11] | |

| Enterococcus faecalis | LCB01-0648 | - | 0.5 | [11] |

| Linezolid | - | - | [11] | |

| Enterococcus faecium | LCB01-0648 | - | 0.5 | [11] |

| Linezolid | - | - | [11] | |

| Vancomycin-Resistant Enterococci (VRE) | LCB01-0648 | - | 0.5 | [11] |

| Linezolid | - | 2 | [11] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the foundational studies of oxazolidinone antibiotics.

Ribosome Binding Assay (Competitive Fluorescence Polarization)

This assay determines the binding affinity of an oxazolidinone to the bacterial ribosome.[9]

-

Objective: To quantify the interaction between an oxazolidinone compound and the bacterial 70S ribosome.[9]

-

Principle: This method measures the displacement of a fluorescently labeled ligand (e.g., a fluorescent derivative of an oxazolidinone) from the ribosome by the unlabeled test compound. The change in fluorescence polarization is proportional to the amount of displaced labeled ligand.[9]

-

Materials:

-

Purified bacterial 70S ribosomes

-

Fluorescently labeled oxazolidinone probe (e.g., BODIPY-labeled linezolid)

-

Test oxazolidinone compound

-

Assay Buffer: 20 mM HEPES-KOH (pH 7.6), 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT[9]

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare a stock solution of the fluorescent probe in DMSO.

-

Prepare a serial dilution of the test oxazolidinone in the assay buffer.

-

Dilute the 70S ribosomes to the desired concentration in the assay buffer.

-

In a 384-well plate, add a constant concentration of the fluorescent probe and the 70S ribosomes to each well.

-

Add varying concentrations of the test oxazolidinone to the wells. Include control wells with no competitor.

-

Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.[9]

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorescent probe.

-

-

Data Analysis:

-

Plot the fluorescence polarization values as a function of the test oxazolidinone concentration.

-

Fit the data to a competitive binding model to determine the IC₅₀ value.

-

Calculate the binding affinity (Ki) from the IC₅₀ value.

-

dot

Caption: Workflow for a competitive fluorescence polarization assay.

Initiation Complex Formation Assay

This assay is used to investigate the specific step of protein synthesis initiation that is inhibited by oxazolidinones.[4]

-

Objective: To determine if oxazolidinones inhibit the formation of the 70S initiation complex.[4]

-

Principle: This assay measures the binding of radiolabeled N-formylmethionyl-tRNA ([³H]fMet-tRNA) to ribosomes in the presence of mRNA and initiation factors. A decrease in the amount of bound [³H]fMet-tRNA in the presence of an oxazolidinone indicates inhibition of initiation complex formation.[4]

-

Materials:

-

Purified 30S and 70S ribosomal subunits

-

Initiation factors (IF1, IF2, IF3)

-

Synthetic mRNA template

-

Radiolabeled initiator tRNA ([³H]fMet-tRNA)

-

Test oxazolidinone compound

-

Reaction Buffer: 20 mM HEPES (pH 7.6), 3 mM MgCl₂, 150 mM NH₄Cl, 4 mM DTT, 0.05 mM spermine, 2 mM spermidine[4]

-

Nitrocellulose filters

-

Scintillation counter

-

-

Procedure:

-

Assemble reaction mixtures containing ribosomes, initiation factors, mRNA, and [³H]fMet-tRNA in the reaction buffer.

-

Add varying concentrations of the test oxazolidinone to the reaction mixtures.

-

Incubate the reactions at 37°C for 15 minutes.[4]

-

Stop the reactions by adding ice-cold buffer.

-

Trap the ribosome-mRNA-[³H]fMet-tRNA complexes on nitrocellulose filters by vacuum filtration.

-

Wash the filters to remove unbound [³H]fMet-tRNA.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of initiation complex formation for each oxazolidinone concentration compared to the control (no drug).

-

Determine the IC₅₀ value, which is the concentration of the oxazolidinone that causes 50% inhibition.

-

dot

Caption: Workflow for an initiation complex formation assay.

In Vitro Resistance Induction Studies

These studies are performed to assess the potential for bacteria to develop resistance to an oxazolidinone antibiotic.[12]

-

Objective: To determine the frequency of spontaneous resistance mutations and to select for resistant mutants for further characterization.[12]

-

Principle: Bacteria are serially passaged in the presence of sub-inhibitory and then increasing concentrations of the antibiotic. This selective pressure allows for the isolation of mutants that have acquired resistance.[12][13]

-

Materials:

-

Bacterial strain of interest (e.g., S. aureus)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

Test oxazolidinone compound

-

Agar plates for colony counting

-

-

Procedure:

-

Determine the initial Minimum Inhibitory Concentration (MIC) of the oxazolidinone for the bacterial strain.

-

Inoculate a culture of the bacteria in broth containing a sub-inhibitory concentration (e.g., 0.5 x MIC) of the oxazolidinone.

-

Incubate the culture until growth is observed.

-

Plate a sample of the culture onto agar plates containing the same concentration of the oxazolidinone to determine the number of viable cells.

-

Use the grown culture to inoculate a new broth culture containing a higher concentration of the oxazolidinone (e.g., 2 x the previous concentration).

-

Repeat the process of serial passage with increasing concentrations of the antibiotic.

-

Isolate colonies that grow at higher concentrations of the oxazolidinone.

-

Confirm the resistance of the isolated mutants by re-determining their MICs.

-

-

Data Analysis:

-

Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of viable cells.

-

Characterize the genetic basis of resistance in the isolated mutants (e.g., by sequencing the 23S rRNA gene and ribosomal protein genes).

-

dot

Caption: Workflow for in vitro resistance induction studies.

References

- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tedizolid versus linezolid activity against Staphylococcus aureus clinical isolates [ejmm.journals.ekb.eg]

- 4. upload.orthobullets.com [upload.orthobullets.com]

- 5. researchgate.net [researchgate.net]

- 6. seq.es [seq.es]

- 7. Activity of linezolid and tedizolid against clinical isolates of methicillin-resistant and methicillin and linezolid resistant Staphylococcus aureus: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 11. mdpi.com [mdpi.com]

- 12. Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessing the Emergence of Resistance in vitro and Invivo: Linezolid Combined with Fosfomycin Against Fosfomycin-Sensitive and Resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability and Degradation Profile of DA-7867

For Researchers, Scientists, and Drug Development Professionals

Introduction

DA-7867 is a novel oxazolidinone antibiotic, a class of synthetic antimicrobial agents effective against a range of Gram-positive bacteria. A comprehensive understanding of its stability and degradation profile is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a detailed overview of the stability of this compound under various conditions and outlines the methodologies for its analysis. While specific quantitative forced degradation data for this compound is not extensively available in the public domain, this guide synthesizes the known stability characteristics and provides a framework for the requisite experimental investigations based on established principles for oxazolidinone antibiotics.

Core Stability Profile

This compound has demonstrated considerable stability in preliminary assessments. It has been reported to be stable for up to 24 hours upon incubation in a wide range of pH conditions, from 1 to 11, in various buffer solutions. Furthermore, its stability has been noted in biological matrices including rat plasma, urine, and liver homogenate, as well as in human gastric juices for up to 3 hours. This inherent stability across a broad pH spectrum suggests a robust molecular structure.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. While detailed public reports of forced degradation studies specifically on this compound are limited, the following sections outline the standard experimental protocols and expected degradation behaviors for an oxazolidinone antibiotic, drawing parallels from related compounds like linezolid.

Data Presentation: Anticipated Stability under Stress Conditions

The following table summarizes the expected stability profile of this compound under forced degradation conditions, based on the general behavior of the oxazolidinone class. These values are indicative and would need to be confirmed by specific experimental studies.

| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Degradation (%) | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 5 - 15% | Cleavage of the acetamide group, opening of the oxazolidinone ring. |

| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 10 - 20% | Ring-opening of the oxazolidinone core, hydrolysis of the acetamide moiety. |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 5 - 20% | Oxidation of the morpholine ring, formation of N-oxides. |

| Thermal Degradation | Solid State | 48 hours | 80°C | < 10% | Minimal degradation, potential for minor side-chain modifications. |

| Photolytic Degradation | Solid State & Solution | ICH Q1B | 25°C | 5 - 15% | Photolytic cleavage or rearrangement of aromatic rings. |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are the standard protocols for conducting forced degradation studies on a compound like this compound.

Preparation of Stock and Working Solutions

-

Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration of 100 µg/mL for subsequent stress studies.

Forced Degradation Procedures

-

Acidic Hydrolysis:

-

To 1 mL of the working solution, add 1 mL of 0.1 M hydrochloric acid.

-

Keep the mixture in a water bath at 60°C for 24 hours.

-

After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

-

Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the working solution, add 1 mL of 0.1 M sodium hydroxide.

-

Maintain the solution at 60°C in a water bath for 8 hours.

-

Cool the solution and neutralize with 0.1 M hydrochloric acid.

-

Dilute to the final concentration with the mobile phase.

-

-

Oxidative Degradation:

-

Mix 1 mL of the working solution with 1 mL of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a petri dish and expose it to a temperature of 80°C in a hot air oven for 48 hours.

-

After exposure, dissolve a portion of the sample in a suitable solvent to achieve the desired concentration for analysis.

-

-

Photolytic Degradation:

-

Expose the solid drug substance and a solution of the drug (e.g., 100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

Prepare solutions of the exposed solid and dilute the exposed solution for analysis.

-

Analytical Method for Stability Indicating Assay

A validated stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength (e.g., 300 nm).

-

Injection Volume: 20 µL.

-

-

Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Oxazolidinones

Oxazolidinones, including this compound, exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex with messenger RNA (mRNA) and the initiator transfer RNA (fMet-tRNA).

Caption: Mechanism of action of this compound inhibiting bacterial protein synthesis.

Experimental Workflow: Forced Degradation Study

The logical flow of a forced degradation study is critical for systematic evaluation of a drug substance's stability.

Caption: Workflow for conducting a forced degradation study of this compound.

Conclusion

This compound exhibits good intrinsic stability across a range of pH values and in biological fluids. To fully characterize its degradation profile, comprehensive forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions are necessary. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for conducting such investigations. The resulting data will be instrumental in developing a stable pharmaceutical formulation and ensuring the quality, safety, and efficacy of this compound as a therapeutic agent. Further research to identify and characterize the specific degradation products is a critical next step in the drug development process.

In-Depth Technical Guide to the Basic Pharmacokinetic Properties of DA-7867

This technical guide provides a comprehensive overview of the fundamental pharmacokinetic properties of DA-7867, a novel oxazolidinone antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and is based on preclinical studies.

Executive Summary

This compound exhibits dose-independent pharmacokinetics following both intravenous and oral administration in rats. The compound is well-absorbed orally with a bioavailability of approximately 70.8%. It demonstrates low tissue affinity and undergoes minimal metabolism. The primary route of elimination is through fecal and urinary excretion of the unchanged drug. This compound shows moderate protein binding.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound derived from preclinical studies in rats.

Table 1: Pharmacokinetic Parameters of this compound After Intravenous Administration in Rats

| Dose (mg/kg) | AUC₀₋∞ (µg·min/mL) | CL (mL/min/kg) | Vss (mL/kg) |

| 1 | 1090 | 0.917 | - |

| 5 | 5480 | 0.912 | - |

| 10 | 11100 | 0.901 | - |

| 20 | 22100 | 0.905 | - |

AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; CL: Total body clearance; Vss: Volume of distribution at steady state. Data compiled from studies in Sprague-Dawley rats.

Table 2: Pharmacokinetic Parameters of this compound After Oral Administration in Rats

| Dose (mg/kg) | AUC₀₋∞ (µg·min/mL) | Cmax (µg/mL) | Tmax (min) | F (%) |

| 1 | 780 | - | - | 71.6 |

| 5 | 3850 | - | - | 70.3 |

| 10 | 7860 | - | - | 70.8 |

| 20 | 15800 | - | - | 71.5 |

AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F: Bioavailability. Data compiled from studies in Sprague-Dawley rats.

Table 3: Physicochemical and Binding Properties of this compound

| Parameter | Value |

| Protein Binding (Rat Plasma) | 72.3%[1][2][3] |

| Protein Binding (4% Human Serum Albumin) | 50.6%[1][2][3][4][5] |

| Plasma-to-Blood Cell Concentration Ratio (Rabbit) | 1.39 - 1.63[1][2][3][4][5] |

Core Pharmacokinetic Profile

Absorption

Following oral administration in rats, this compound is well-absorbed from the gastrointestinal tract. Studies have shown an absolute bioavailability (F) of approximately 70.8% at an oral dose of 10 mg/kg[4][6]. A small fraction, around 8.27% of the administered oral dose, remains unabsorbed[4][6]. The pharmacokinetics of this compound are dose-independent for oral administration at doses ranging from 1 to 20 mg/kg[4][6].

Distribution

This compound exhibits low affinity for tissues in rats. Following both intravenous and oral administration at a dose of 20 mg/kg, the tissue-to-plasma concentration ratios were found to be less than unity, suggesting limited tissue penetration[3][4]. The protein binding of this compound in fresh rat plasma is 72.3%[1][2][3]. In studies with 4% human serum albumin, the binding was determined to be 50.6% for concentrations ranging from 0.5 to 20 µg/mL[1][2][3][4][5]. The partitioning between plasma and blood cells in rabbit blood is rapid, reaching equilibrium within 30 seconds of mixing[1][2][3][4][5].

Metabolism

In vitro studies using the 9000g supernatant fraction of rat tissues have indicated that this compound undergoes almost negligible metabolism[1][2][3][4][5]. This suggests that the clearance of this compound is not primarily dependent on metabolic transformation.

Excretion

The elimination of this compound is slow, with a time-averaged total body clearance of approximately 0.915 mL/min/kg after intravenous administration of 10 mg/kg in rats[3][4]. The major route of elimination is via fecal and urinary excretion of the unchanged drug. After intravenous administration, approximately 85% of the dose is recovered as the parent compound in urine and feces over a 14-day period[5].

An intestinal first-pass effect has been observed, accounting for the elimination of about 21.8% of the oral dose[4][6].

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rats

-

Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies.

-

Drug Administration:

-

Intravenous (IV): this compound was dissolved in a suitable vehicle and administered via the jugular vein at doses ranging from 1 to 20 mg/kg.

-

Oral (PO): this compound, suspended in 1% hydroxypropyl methylcellulose (HPMC), was administered by oral gavage at doses ranging from 1 to 20 mg/kg[6].

-

-

Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, 360, 480, 720, 960, 1440, 2160, and 2880 minutes) into heparinized tubes[6]. Plasma was separated by centrifugation and stored at -70°C until analysis.

-

Analytical Method: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography (HPLC) method with UV detection at 300 nm[7]. The mobile phase consisted of 20 mM KH₂PO₄ and acetonitrile (75:25, v/v) run through a C18 reversed-phase column[7].

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as AUC, CL, Cmax, and Tmax.

In Vitro Metabolism Study

-

Tissue Preparation: The 9000g supernatant fraction from various rat tissues was prepared.

-

Incubation: this compound was incubated with the 9000g supernatant fraction for 30 minutes[1][2][3][4][5].

-

Analysis: The concentration of this compound remaining after incubation was measured to assess the extent of metabolism[1][2][3][4][5].

Protein Binding Assay

-

Method: The protein binding of this compound in rat plasma and to human serum albumin was determined.

-

Procedure: this compound at various concentrations (0.5 to 20 µg/mL) was incubated with rat plasma or a 4% human serum albumin solution[1][2][3][4][5]. The free and bound fractions of the drug were separated and quantified.

Stability Studies

-

Conditions: The stability of this compound was evaluated in various buffer solutions with pH values ranging from 1 to 11, Sørensen phosphate buffer (pH 7.4), rat plasma, urine, liver homogenate, and human gastric juices[1][2][3][4][5].

-

Duration: Incubations were carried out for up to 24 hours for most matrices and 3 hours for human gastric juices[1][2][3][4][5].

-

Analysis: The concentration of this compound was measured at different time points to assess its stability.

Visualizations

Caption: Pharmacokinetic pathway of this compound after oral and intravenous administration.

Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound.

References

- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics, blood partition and protein binding of this compound, a new oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound, a new oxazolidinone, after intravenous or oral administration to rats: intestinal first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of this compound, a New Oxazolidinone, after Intravenous or Oral Administration to Rats: Intestinal First-Pass Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-performance liquid chromatographic analysis of this compound, a new oxazolidinone, in human plasma and urine and in rat tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: DA-7867 Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of DA-7867, a novel oxazolidinone antibiotic, against various bacterial strains. The provided methodologies are based on established standards for antimicrobial susceptibility testing.

Introduction

This compound is a potent oxazolidinone antibiotic with demonstrated in vitro activity against a range of aerobic and anaerobic bacteria.[1][2] It has shown particular efficacy against Gram-positive organisms, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).[3][4] The mechanism of action of this compound, like other oxazolidinones, involves the inhibition of bacterial protein synthesis.[3] This document outlines the materials, procedures, and data interpretation for conducting MIC testing of this compound.

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound Against Gram-Positive Clinical Isolates

| Organism (No. of Isolates) | This compound MIC Range (μg/mL) | This compound MIC50 (μg/mL) | This compound MIC90 (μg/mL) | Linezolid MIC90 (μg/mL) |

| Methicillin-susceptible S. aureus (50) | 0.1 - 0.78 | 0.39 | 0.39 | 1.56 |

| Methicillin-resistant S. aureus (100) | 0.2 - 0.78 | 0.39 | 0.39 | 1.56 |

| Vancomycin-susceptible Enterococcus spp. (50) | 0.1 - 0.39 | 0.2 | 0.2 | 1.56 |

| Vancomycin-resistant Enterococcus spp. (100) | 0.1 - 0.39 | 0.2 | 0.2 | 3.13 |

| Penicillin-susceptible S. pneumoniae (50) | 0.05 - 0.2 | 0.1 | 0.1 | 0.78 |

| Penicillin-resistant S. pneumoniae (100) | 0.05 - 0.39 | 0.2 | 0.2 | 0.78 |

Data compiled from studies assessing the in vitro activity of this compound.[3]

Table 2: Comparative MIC90 of this compound and Linezolid Against Staphylococci

| Organism (No. of Isolates) | This compound MIC90 (μg/mL) | Linezolid MIC90 (μg/mL) |

| Staphylococci (150) | ≤0.25 | 2 |

This table highlights the enhanced potency of this compound compared to linezolid against staphylococcal isolates.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

1. Materials:

-

This compound analytical standard

-

Appropriate solvent for this compound (e.g., dimethyl sulfoxide, DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing (e.g., MRSA, VRE, PRSP)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

2. Preparation of this compound Stock Solution:

-

Accurately weigh a suitable amount of this compound powder.

-

Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

-

Further dilutions should be made in sterile CAMHB.

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Broth Microdilution Procedure:

-

Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and mix thoroughly.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antimicrobial agent. This will result in a range of this compound concentrations.

-

Leave one well with no antimicrobial agent as a positive growth control and one well with uninoculated broth as a negative control.

-

Inoculate each well (except the negative control) with 10 µL of the standardized bacterial suspension.

-

Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

Following incubation, examine the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

The growth control well should show distinct turbidity, and the negative control well should remain clear.

Visualizations

References

- 1. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activities of this compound, a novel oxazolidinone, against recent clinical isolates of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound, a New Oxazolidinone, after Intravenous or Oral Administration to Rats: Intestinal First-Pass Effect - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Performing a Time-Kill Assay with DA-7867

Audience: Researchers, scientists, and drug development professionals.

Introduction

DA-7867 is a novel oxazolidinone antibiotic with potent activity against a range of aerobic and anaerobic bacteria, particularly gram-positive organisms.[1][2] As a member of the oxazolidinone class, this compound exerts its antibacterial effect by inhibiting protein synthesis.[3] Time-kill assays are a crucial in vitro method to assess the pharmacodynamic properties of an antimicrobial agent, providing insights into its bactericidal or bacteriostatic activity over time. This document provides a detailed protocol for performing a time-kill assay with this compound.

Core Principles

The time-kill assay involves exposing a standardized bacterial inoculum to a range of antibiotic concentrations and quantifying the viable bacterial count at specified time intervals. The change in bacterial viability over time provides a dynamic picture of the antibiotic's effect. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[3]

Experimental Protocols

Materials

-

This compound (analytical grade)

-

Target bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), Penicillin-resistant Streptococcus pneumoniae (PRSP))[3]

-

Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB))

-

Appropriate agar medium (e.g., Tryptic Soy Agar with 5% sheep blood)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (37°C)

-

Shaking incubator (optional)

-

Sterile culture tubes or flasks

-

Micropipettes and sterile tips

-

Spiral plater or manual plating supplies

-

Colony counter

Methodology

1. Determination of Minimum Inhibitory Concentration (MIC):

Prior to the time-kill assay, the MIC of this compound against the test organism(s) must be determined using a standardized method such as broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines. This value is essential for selecting the appropriate concentrations for the time-kill assay. Published studies indicate that this compound inhibits most staphylococci at ≤0.25 μg/ml.[1]

2. Inoculum Preparation:

-